molecular formula C18H16ClN3O2S B2585562 1-(4-Chlorophenyl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-03-8

1-(4-Chlorophenyl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2585562
CAS No.: 899739-03-8
M. Wt: 373.86
InChI Key: HAWBZIPOSMSUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a high-purity chemical compound offered for research and development purposes. This specialty chemical features a tetrahydropyrrolo[1,2-a]pyrazine core, a privileged scaffold in medicinal chemistry, which is functionalized with both a 4-chlorophenyl group and a pyridine-3-ylsulfonyl moiety. The presence of the sulfonyl group adjacent to the pyridine nitrogen is a key structural feature that may influence the compound's electronic properties and its ability to interact with biological targets . Compounds based on the tetrahydropyrrolopyrazine scaffold are of significant interest in pharmaceutical research for the treatment of various disorders . The structural complexity and substitution pattern of this molecule make it a valuable intermediate for exploring new chemical space in drug discovery programs, particularly for researchers investigating protease inhibition , neurodegenerative pathways , and inflammatory processes . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-pyridin-3-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-15-7-5-14(6-8-15)18-17-4-2-10-21(17)11-12-22(18)25(23,24)16-3-1-9-20-13-16/h1-10,13,18H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWBZIPOSMSUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Determinants of Activity

  • 4-Chlorophenyl Group : Enhances hydrophobic interactions in AR and HDAC inhibitors. Replacing it with bromo/fluoro substituents (AS-3201) increases potency but may affect toxicity .
  • Sulfonyl vs. Spirocyclic Moieties : Sulfonyl groups improve solubility and hydrogen bonding, while spiro systems (AS-3201) enhance target engagement through rigidity .
  • Stereochemistry : Enantioselective synthesis (up to 96% ee via Ir catalysis) is critical for optimizing activity, as seen in AS-3201’s (−)-enantiomer dominance .

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